Cas no 1628013-93-3 (N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide)
N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide
- 2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester
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- MDL: MFCD34602328
- Inchi: 1S/C13H19BFNO4S/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(8-11(10)15)16-21(5,17)18/h6-8,16H,1-5H3
- InChI Key: DFZLEYLYNRKHIV-UHFFFAOYSA-N
- SMILES: CS(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(F)=C1)(=O)=O
N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126909-250mg |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 250mg |
$370 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126909-500mg |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 500mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126909-1g |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126909-5g |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 5g |
$4475 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126909-1g |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 1g |
$1115 | 2025-03-03 | |
| eNovation Chemicals LLC | Y1126909-5g |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 5g |
$4475 | 2025-03-03 | |
| eNovation Chemicals LLC | Y1126909-500mg |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 500mg |
$610 | 2025-03-03 | |
| eNovation Chemicals LLC | Y1126909-250mg |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 250mg |
$370 | 2025-03-03 | |
| eNovation Chemicals LLC | Y1126909-250mg |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 250mg |
$370 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1126909-500mg |
2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester |
1628013-93-3 | 95% | 500mg |
$610 | 2025-02-27 |
N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide
Professional Introduction to N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide (CAS No: 1628013-93-3)
N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide, identified by the CAS number 1628013-93-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a methanesulfonamide functional group and a boronic acid derivative moiety, which collectively contribute to its unique chemical properties and potential biological activities.
The structural framework of N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide incorporates a 3-fluoro substituted phenyl ring, which is further functionalized with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group. This boronic acid derivative is particularly noteworthy due to its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone technique in modern synthetic organic chemistry. The introduction of fluorine at the 3-position of the phenyl ring enhances the electronic properties of the aromatic system, influencing both its reactivity and its potential interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel compounds that incorporate fluorine atoms due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. The fluorine atom in N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide serves as a key substituent that can improve the compound's resistance to enzymatic degradation and enhance its interaction with specific biological receptors. This has made it a valuable scaffold for the development of new therapeutic agents.
The methanesulfonamide moiety in this compound is another critical feature that contributes to its potential biological activity. Methanesulfonamides are known for their versatility in medicinal chemistry and have been widely explored as pharmacophores in various drug candidates. They often exhibit inhibitory effects on enzymes and receptors by occupying specific binding pockets within biological targets. The combination of the fluoro-substituted phenyl ring and the methanesulfonamide group in N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide suggests that it may possess unique interactions with biological systems that could be exploited for therapeutic purposes.
The boronic acid derivative component of this compound is particularly interesting from a synthetic chemistry perspective. Boronic acids are widely used in cross-coupling reactions due to their ability to form stable complexes with transition metals. These reactions are essential for constructing complex molecular architectures and have been instrumental in the synthesis of many biologically active compounds. The presence of the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group provides stability to the boronic acid moiety during reactions and enhances its solubility in various organic solvents.
In terms of applications in pharmaceutical research,N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yI)-phenyI]-mctliunscfonarnide (CAS No: 1628013 93 33 has shown promise as a building block for further derivatization. Researchers have been exploring its utility in generating novel compounds with enhanced pharmacological properties. For instance,the combination of fluorine substitution with methanesulfonamide functionality has been linked to improved binding affinities and selectivity profiles in drug candidates targeting various diseases.
The synthetic methodologies for preparing N-[
The use of boronic acid derivatives in pharmaceutical development has been further advanced by recent innovations in transition metal-catalyzed cross-coupling reactions。These techniques have enabled chemists to construct complex molecular frameworks with high precision,leading to the discovery of new drugs that were previously inaccessible through traditional synthetic methods。N-[
In conclusion,N-[
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